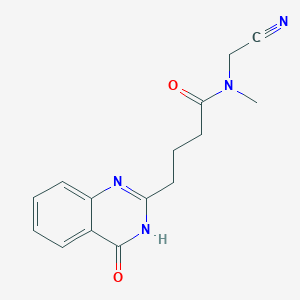
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water, which is an eco-friendly and efficient approach . The reaction conditions are mild, and the use of water as a solvent makes the process environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the quinazolinone core, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and molecular interactions.
Industry: The compound’s versatility allows for its use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as histone deacetylase 6 (HDAC6), which plays a role in cancer cell proliferation . By inhibiting HDAC6, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Quinazolin-4-one/3-cyanopyridin-2-one hybrids: These hybrids have dual inhibitory actions on EGFR and BRAF V600E, making them potent anticancer agents.
Uniqueness
N-(cyanomethyl)-N-methyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide stands out due to its specific structural features, such as the cyanomethyl and butanamide groups, which may confer unique biological activities and pharmacokinetic properties. Its ability to inhibit HDAC6 selectively also distinguishes it from other quinazolinone derivatives.
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(10-9-16)14(20)8-4-7-13-17-12-6-3-2-5-11(12)15(21)18-13/h2-3,5-6H,4,7-8,10H2,1H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDUWOVCNNBNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














